1-METHYL-3-OCTYL-6,7-DIHYDRO(1,3)THIAZOLO(2,3-F)PURINE-2,4(1H,3H)-DIONE
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Overview
Description
1-METHYL-3-OCTYL-6,7-DIHYDRO(1,3)THIAZOLO(2,3-F)PURINE-2,4(1H,3H)-DIONE is a complex organic compound that belongs to the class of heterocyclic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-METHYL-3-OCTYL-6,7-DIHYDRO(1,3)THIAZOLO(2,3-F)PURINE-2,4(1H,3H)-DIONE typically involves multi-step organic reactions. The process begins with the preparation of the purine and thiazole precursors, followed by their coupling under specific conditions. Common reagents used in the synthesis include methanesulfonic acid, phenylhydrazine hydrochloride, and various catalysts . The reaction conditions often involve refluxing in methanol or other suitable solvents to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
1-METHYL-3-OCTYL-6,7-DIHYDRO(1,3)THIAZOLO(2,3-F)PURINE-2,4(1H,3H)-DIONE undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where functional groups on the compound are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst choice playing significant roles.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted analogs of the original compound.
Scientific Research Applications
1-METHYL-3-OCTYL-6,7-DIHYDRO(1,3)THIAZOLO(2,3-F)PURINE-2,4(1H,3H)-DIONE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Industry: Its chemical properties make it useful in the development of new materials and industrial processes.
Mechanism of Action
The mechanism of action of 1-METHYL-3-OCTYL-6,7-DIHYDRO(1,3)THIAZOLO(2,3-F)PURINE-2,4(1H,3H)-DIONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds like sulfathiazole and ritonavir share the thiazole ring structure and exhibit various biological activities.
Purine Derivatives: Compounds such as caffeine and theobromine contain the purine ring and have well-known effects on the central nervous system.
Uniqueness
1-METHYL-3-OCTYL-6,7-DIHYDRO(1,3)THIAZOLO(2,3-F)PURINE-2,4(1H,3H)-DIONE is unique due to its combined purine and thiazole structure, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
4-methyl-2-octyl-7,8-dihydropurino[8,7-b][1,3]thiazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N4O2S/c1-3-4-5-6-7-8-9-20-14(21)12-13(18(2)16(20)22)17-15-19(12)10-11-23-15/h3-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKOOKYJEXPQXLA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCN1C(=O)C2=C(N=C3N2CCS3)N(C1=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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